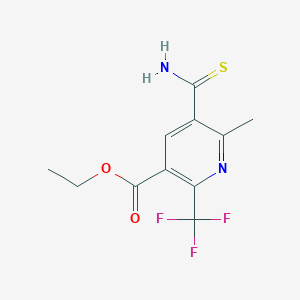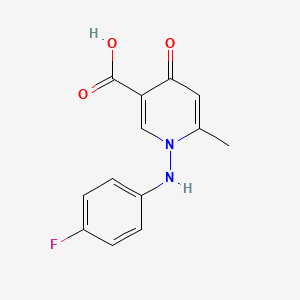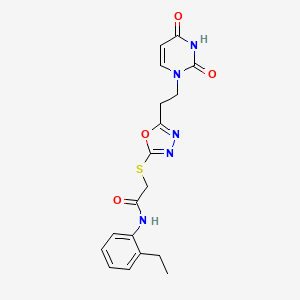
N1-(2-cyanophenyl)-N2-isopentyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the cyanophenyl, isopentyl, and oxalamide groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The cyano group could potentially undergo reactions such as nucleophilic addition or reduction, while the amide group could participate in various reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties could be measured using various analytical techniques .科学的研究の応用
Photochemical Behavior and Intramolecular Charge-Transfer
A study explored the photochemical behavior of a series of trans-3-(N-arylamino)stilbenes, which are structurally similar to N1-(2-cyanophenyl)-N2-isopentyloxalamide, in nonpolar and polar solvents. This research highlighted the distinct propensity of torsional motion toward a low-lying twisted intramolecular charge-transfer (TICT) state from the planar ICT precursor. The study provided insights into the meta conjugation effect and the importance of reaction kinetics in these processes, which can be crucial for understanding the photochemical properties of this compound (Yang et al., 2007).
Mitochondria-Targeting Nanoparticles
Research into mitochondria-targeting self-assembled nanoparticles derived from triphenylphosphonium-conjugatedcyanostilbene, which shares functional groups with this compound, revealed the potential for site-specific imaging and anticancer drug delivery. These nanoparticles demonstrated selective accumulation in the mitochondria of cancer cells, emitting fluorescence for imaging and efficiently delivering anticancer drugs like doxorubicin (DOX). This study underscores the potential of structurally related compounds in developing targeted therapies for cancer treatment (Kim et al., 2017).
Oligonucleotide Synthesis
Another study on the synthesis of DNA fragments highlighted the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides, which are related to this compound in their functional groups. These compounds have proven very suitable for automated DNA synthesis, offering insights into the application of this compound in nucleotide chemistry and molecular biology research (Sinha et al., 1984).
Fluorescent Sensing of Amines
A study involving a naphthalimide-based fluorescent gelator, structurally related to this compound, demonstrated the ability to sense aliphatic and aromatic amines. This research highlights the potential of this compound derivatives in developing advanced materials for chemical sensing and environmental monitoring (Pang et al., 2015).
Liquid Crystal Research
Further research into the molecular dynamics of n-cyanobiphenyls, which share core structural features with this compound, provided insights into their applications in liquid crystal displays and advanced optical materials. This study showcased the feasibility of predictive modeling of nematics from molecular structures, opening avenues for the design of new materials based on this compound (Tiberio et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)7-8-16-13(18)14(19)17-12-6-4-3-5-11(12)9-15/h3-6,10H,7-8H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWKACXYEIDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Chloro-4-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B2768001.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2768002.png)

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2768008.png)
![6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2768010.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2768012.png)


![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)